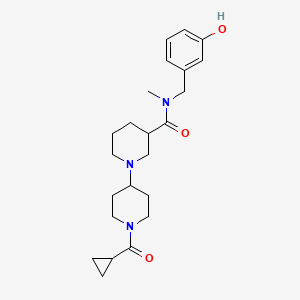![molecular formula C20H27N3O B5322789 1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5322789.png)
1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one, also known as EPPTB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. EPPTB is a piperidine-based compound that has been shown to exhibit a wide range of biological activities, including inhibition of protein-protein interactions, modulation of ion channels, and regulation of G protein-coupled receptors.
Mecanismo De Acción
The mechanism of action of 1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one is not fully understood, but it is thought to involve the modulation of protein-protein interactions. This compound has been shown to selectively bind to the G protein βγ subunit, preventing its interaction with other proteins. This binding may also affect the conformation of the βγ subunit, leading to downstream effects on signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its analgesic properties, this compound has been shown to modulate ion channels, including the voltage-gated calcium channel CaV2.2 and the inwardly rectifying potassium channel Kir3.1/3.2. This compound has also been shown to regulate G protein-coupled receptors, including the dopamine D2 receptor and the adenosine A1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one is its selectivity for specific protein-protein interactions. This selectivity allows researchers to investigate the role of these interactions in various biological processes. However, one limitation of this compound is its relatively low potency, which may limit its use in certain experiments.
Direcciones Futuras
1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one has the potential to be used as a tool for investigating protein-protein interactions in a wide range of biological processes. Future research may focus on identifying additional protein-protein interactions that can be modulated by this compound and on developing more potent derivatives of the compound. Additionally, this compound may have potential applications in the development of novel therapeutics for a variety of diseases, including pain, addiction, and neurological disorders.
Métodos De Síntesis
The synthesis of 1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one involves the condensation of 1-ethyl-3-(3-(piperidin-3-yl)propyl)-1H-indole with 2-pyrrolidinone in the presence of a base. The reaction typically proceeds under reflux conditions for several hours, yielding this compound as a white solid in good yields.
Aplicaciones Científicas De Investigación
1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one has been extensively studied for its potential applications in drug discovery and development. One of the most promising areas of research involves the use of this compound as a tool for investigating protein-protein interactions. This compound has been shown to selectively inhibit the interaction between the G protein βγ subunit and the voltage-gated calcium channel CaV2.2, which is involved in the regulation of neurotransmitter release. This inhibition has been shown to reduce pain in animal models, suggesting that this compound may have potential as a novel analgesic.
Propiedades
IUPAC Name |
1-[1-[(1-ethylindol-3-yl)methyl]piperidin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-2-22-14-16(18-8-3-4-9-19(18)22)13-21-11-5-7-17(15-21)23-12-6-10-20(23)24/h3-4,8-9,14,17H,2,5-7,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFLEQLKWTZJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CN3CCCC(C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5322713.png)
![4-[(2-bromo-6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5322714.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5322716.png)
![(6-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-6-oxohexyl)amine dihydrochloride](/img/structure/B5322726.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322741.png)
![4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5322748.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5322753.png)
![N-[1-(4-ethylphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5322755.png)
![3-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5322759.png)
![5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5322760.png)
![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5322777.png)
![(3aR*,7aS*)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5322784.png)
![2-ethyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5322791.png)